molecular formula C15H18N2O2S B2535085 1-(2-Phenoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea CAS No. 1396633-27-4

1-(2-Phenoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea

Cat. No. B2535085
CAS RN: 1396633-27-4
M. Wt: 290.38
InChI Key: JYEHEAQNBOKOQA-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea, also known as PTEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTEU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonism

Research indicates that trisubstituted phenyl urea derivatives, similar in structure to 1-(2-Phenoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea, have been studied for their potential as neuropeptide Y5 receptor antagonists. These compounds were optimized for in vitro potency, showcasing antagonistic properties in functional assays, which could have implications for obesity and metabolic syndrome treatments (Fotsch et al., 2001).

Antiacetylcholinesterase Activity

Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, highlighting the potential of such compounds in the treatment of neurodegenerative diseases like Alzheimer's. The research focused on optimizing spacer length and conformational flexibility to enhance inhibitory activities against acetylcholinesterase (Vidaluc et al., 1995).

Antiviral Properties

Compounds bearing urea functional groups have been prepared and analyzed for their antiviral properties. The study encompassed the synthesis and NMR spectra analysis of thiophenoyl-, furoyl-, and pyrroylureas, showcasing their potential in antiviral research (O'sullivan & Wallis, 1975).

Synthesis of Hydroxamic Acids and Ureas

Research on the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has shown an efficient method for synthesizing ureas from carboxylic acids. This process, demonstrating good yields without racemization, could have broad applications in pharmaceuticals and agrochemicals (Thalluri et al., 2014).

Antiparkinsonian Activity

A series of urea and thiourea derivatives have been designed and synthesized, exhibiting significant antiparkinsonian activity. This suggests potential therapeutic applications for Parkinson's disease, based on their neuroprotective properties as highlighted in a study evaluating their effects in haloperidol-induced catalepsy in mice (Azam et al., 2009).

properties

IUPAC Name

1-(2-phenoxyethyl)-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(16-8-6-13-7-11-20-12-13)17-9-10-19-14-4-2-1-3-5-14/h1-5,7,11-12H,6,8-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEHEAQNBOKOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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